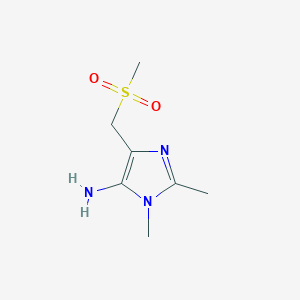

1,2-Dimethyl-4-((methylsulfonyl)methyl)-1H-imidazol-5-amine

CAS No.:

Cat. No.: VC20140625

Molecular Formula: C7H13N3O2S

Molecular Weight: 203.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13N3O2S |

|---|---|

| Molecular Weight | 203.26 g/mol |

| IUPAC Name | 2,3-dimethyl-5-(methylsulfonylmethyl)imidazol-4-amine |

| Standard InChI | InChI=1S/C7H13N3O2S/c1-5-9-6(4-13(3,11)12)7(8)10(5)2/h4,8H2,1-3H3 |

| Standard InChI Key | ZCQAPKQIACWOTN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=C(N1C)N)CS(=O)(=O)C |

Introduction

Chemical Structure and Molecular Properties

The compound features a central imidazole ring substituted with:

-

Two methyl groups at the 1- and 2-positions.

-

A (methylsulfonyl)methyl group at the 4-position.

-

An amine group at the 5-position.

Molecular Data Table

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₃N₃O₂S | |

| Molecular Weight | 203.26 g/mol | |

| SMILES Notation | Cc1nc(CS(C)(=O)=O)c(N)n1C | |

| CAS Number | 1707571-42-3 |

The methylsulfonyl group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Synthesis and Optimization

The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the imidazole core. Key steps include:

-

Imidazole Ring Formation: Cyclization of appropriately substituted precursors, such as diamines or carbonyl compounds, under acidic or basic conditions .

-

Introduction of the Methylsulfonylmethyl Group: Alkylation or nucleophilic substitution reactions using methylsulfonylmethyl halides .

-

Methylation: Quaternization of the imidazole nitrogen atoms using methylating agents like dimethyl sulfate .

A representative synthetic route is outlined below:

-

Step 1: Reaction of 4-aminoimidazole with methylsulfonylmethyl chloride to introduce the sulfonylmethyl group.

-

Step 2: Sequential methylation using iodomethane in the presence of a base to install the 1,2-dimethyl substituents.

Industrial scalability remains challenging due to the need for precise control over regioselectivity and purification .

Biological Activities and Mechanisms

Although direct pharmacological data for this compound are sparse, structurally related imidazole derivatives exhibit:

-

Enzyme Inhibition: Interaction with cytochrome P450 isoforms and kinases due to the sulfonyl group’s affinity for active-site lysines .

-

Antimicrobial Potential: Analogous nitroimidazoles show activity against Mycobacterium tuberculosis via nitroreductase-mediated bioactivation .

Comparative Activity Table

Hypothesized Mechanism: The methylsulfonyl group may act as a hydrogen bond acceptor, stabilizing interactions with biological targets like inflammatory mediators .

Applications in Drug Discovery

This compound’s unique structure positions it as a candidate for:

-

COX-2 Inhibition: Methylsulfonyl groups are key pharmacophores in selective cyclooxygenase-2 inhibitors (e.g., Celecoxib) .

-

Anticancer Agents: Imidazole derivatives modulate apoptosis pathways via kinase inhibition .

Comparative Analysis with Structural Analogs

Analog Comparison Table

| Compound | Structural Features | Key Differences |

|---|---|---|

| 1,2-Dimethylimidazole | Basic dimethyl substitution | Lacks sulfonyl group |

| 4-(Methylsulfonyl)benzene | Aromatic sulfonyl compound | No heterocyclic core |

| Omeprazole | Benzimidazole sulfoxide | Different ring system |

The 1,2-dimethyl-4-((methylsulfonyl)methyl) substitution confers enhanced metabolic stability compared to simpler imidazoles .

Challenges and Future Directions

-

Synthetic Complexity: Multi-step synthesis necessitates optimization for yield and purity .

-

Safety Profiling: Mutagenicity risks associated with nitroimidazoles are mitigated here, but in vitro toxicity studies are needed.

-

Target Identification: High-throughput screening could elucidate specific biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume